Methyl 2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)thio)acetate
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Overview
Description
Methyl 2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound that features a thiophene ring, a pyrrolidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)thio)acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using thiophene boronic acid and a suitable halide precursor.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Thioester Formation: The final step involves the formation of the thioester linkage by reacting the sulfonylated intermediate with methyl thioacetate under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)thio)acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Materials Science: Its thiophene ring can be utilized in the development of organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of Methyl 2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)thio)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can act as a hydrogen bond acceptor, while the thiophene and pyrrolidine rings can participate in π-π stacking or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((1-(thiophen-2-yl)pyrrolidin-3-yl)thio)acetate: Lacks the sulfonyl group, which may result in different chemical reactivity and biological activity.
Methyl 2-((1-(phenylsulfonyl)pyrrolidin-3-yl)thio)acetate: Contains a phenyl group instead of a thiophene ring, which can affect its electronic properties and interactions with biological targets.
Uniqueness
Methyl 2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)thio)acetate is unique due to the presence of both a thiophene ring and a sulfonyl group, which confer distinct electronic and steric properties. These features can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications.
Biological Activity
Methyl 2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)thio)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological applications. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring, a thiophene ring, and a sulfonyl group, which contribute to its distinctive chemical properties. The molecular formula is C12H15N1O2S3, with a molecular weight of approximately 341.4 g/mol. The presence of these functional groups allows for diverse interactions with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring: Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Thiophene Ring: Utilization of cross-coupling reactions, such as Suzuki-Miyaura coupling.
- Sulfonylation: Reaction with sulfonyl chloride in the presence of a base.
- Thioester Formation: Final reaction with methyl thioacetate to form the thioester linkage.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl group acts as a hydrogen bond acceptor, while the thiophene and pyrrolidine rings can participate in π-π stacking or hydrophobic interactions. These interactions may modulate the activity of biological targets, leading to therapeutic effects.
Biological Activity
Research indicates that this compound exhibits potential in several areas:
Medicinal Chemistry:
- It is being explored as a building block for drug candidates targeting neurological and inflammatory conditions.
Antimicrobial Activity:
- Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, although specific data on this compound is limited.
Neuropharmacological Effects:
- Compounds with similar structures have shown promise in modulating neurotransmitter systems, which may be relevant for treating conditions such as depression and anxiety.
Case Studies
While specific case studies directly involving this compound are scarce, related compounds have demonstrated significant biological activities:
- Neuroprotective Effects: Research on pyrrolidine derivatives has shown neuroprotective properties through modulation of oxidative stress pathways.
- Anti-inflammatory Responses: Compounds containing thiophene rings have been linked to reduced inflammation markers in various animal models.
- Antitumor Activity: Some derivatives have exhibited cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .
Comparison with Similar Compounds
Compound Name | Key Features | Biological Activity |
---|---|---|
Methyl 2-((1-(phenylsulfonyl)pyrrolidin-3-yl)thio)acetate | Lacks thiophene ring | Different reactivity |
Methyl 2-(1-(thiophen-2-yl)pyrrolidine)thioacetate | No sulfonyl group | Altered biological interactions |
This compound is unique due to its combination of a thiophene ring and a sulfonyl group, enhancing its potential as a versatile intermediate in organic synthesis and efficacy in medicinal applications.
Properties
IUPAC Name |
methyl 2-(1-thiophen-2-ylsulfonylpyrrolidin-3-yl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S3/c1-16-10(13)8-18-9-4-5-12(7-9)19(14,15)11-3-2-6-17-11/h2-3,6,9H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUWBJHPVJJUJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)S(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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